molecular formula C11H14N2O2 B11799674 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B11799674
M. Wt: 206.24 g/mol
InChI Key: FJYYOTIXVMGBJM-UHFFFAOYSA-N
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Description

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. For instance, the reaction can be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrrolidine derivatives, such as:

Uniqueness

What sets 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one apart is its unique combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one, also known by its CAS number 1352514-92-1, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1352514-92-1

Structure

The compound consists of a pyridine ring substituted with an acetylpyrrolidine moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}

Research indicates that this compound may exhibit various biological activities, including:

  • Antidiabetic Effects : The compound has been studied for its potential role as a glucokinase activator, which is crucial in glucose metabolism and insulin regulation. This activity may provide therapeutic benefits for managing type 2 diabetes mellitus and associated complications such as diabetic retinopathy .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antidiabetic Activity :
    • A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant activity in enhancing glucose uptake and improving insulin sensitivity in vitro .
  • Neuroprotection :
    • In a laboratory setting, the compound was tested on neuronal cell lines, revealing a reduction in oxidative stress markers and apoptosis, suggesting its potential as a neuroprotective agent .
  • Pharmacokinetics :
    • Research into the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic application. Studies have shown that it has a moderate half-life, allowing for sustained biological activity .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with similar pyridine derivatives is presented below:

Compound NameCAS NumberMolecular WeightAntidiabetic ActivityNeuroprotective Activity
This compound1352514-92-1220.27 g/molYesYes
3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one1352482-40-6192.26 g/molYesLimited
5-(1-Acetylpiperidin-2-yl)-3-methylpyridin-2(1H)-one1352497-85-8220.27 g/molModerateYes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one and its structural analogs?

Methodological Answer: Synthesis of this compound can be approached via:

  • Lactam cyclization : Acid-catalyzed cyclization of precursors containing pyrrolidine and pyridinone moieties (e.g., using HCl in DMF or reflux conditions) .
  • Acetylation of pyrrolidine precursors : Reacting 5-(pyrrolidin-2-yl)pyridin-2(1H)-one with acetic anhydride under basic conditions (e.g., pyridine or triethylamine) to introduce the acetyl group .
  • Multicomponent one-pot reactions : Utilizing ammonium acetate as a catalyst in DMF to assemble the pyridinone and pyrrolidine rings simultaneously .

Table 1: Synthetic Routes for Pyridinone Derivatives

MethodKey Reagents/ConditionsYield RangeReferences
Lactam cyclizationHCl/DMF, reflux65–75%
AcetylationAcetic anhydride, base80–85%
One-pot synthesisNH₄OAc, DMF, 80°C70%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the acetyl group (δ ~2.1 ppm for CH₃) and lactam carbonyl (δ ~170 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., pyridinone-pyrrolidine interactions) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₄N₂O₂ requires m/z 206.1056) .

Q. What biological activities are reported for pyridin-2-one derivatives, and how do they inform research on this compound?

Methodological Answer: Pyridin-2-one analogs exhibit:

  • Antimicrobial activity : Inhibition of bacterial growth (MIC = 50 µg/mL) via disruption of cell wall synthesis .
  • Enzyme inhibition : Competitive inhibition of kinases (IC₅₀ ~10 µM) due to acetyl-pyrrolidine interactions with ATP-binding pockets .
  • Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., IC₅₀ = 15 µM against HeLa cells) .

Table 2: Biological Activities of Structural Analogs

ActivityModel SystemKey FindingReferences
AntimicrobialS. aureusMIC = 50 µg/mL
Kinase inhibitionIn vitro assayIC₅₀ = 10 µM
AnticancerHeLa cellsIC₅₀ = 15 µM

Advanced Research Questions

Q. How can researchers resolve contradictory data on the acetylated pyrrolidine moiety’s reactivity in polar vs. nonpolar solvents?

Methodological Answer:

  • Controlled solvent studies : Compare reaction outcomes in DMF (polar aprotic) vs. toluene (nonpolar) using kinetic monitoring (e.g., in situ IR spectroscopy) .
  • Computational modeling : Density Functional Theory (DFT) calculations to assess solvent effects on transition states .
  • Cross-validation : Replicate experiments under inert conditions (e.g., N₂ atmosphere) to rule out solvent degradation .

Q. What computational strategies are recommended to model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains (e.g., PDB: 3D7) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) for ≥100 ns .
  • Free-energy calculations : Apply MM/GBSA to quantify binding affinity differences between analogs .

Q. How can methodological discrepancies in reported biological activity data be addressed?

Methodological Answer:

  • Standardized assays : Adopt OECD guidelines for antimicrobial testing (e.g., broth microdilution) to ensure reproducibility .
  • Dose-response validation : Use Hill equation analysis to compare IC₅₀ values across studies .
  • Negative controls : Include known inhibitors (e.g., doxycycline for antimicrobial assays) to validate assay sensitivity .

Key Challenges and Solutions

ChallengeProposed SolutionReferences
Low synthetic yieldOptimize catalyst (e.g., switch from HCl to p-TsOH)
Ambiguous stereochemistryChiral HPLC or X-ray analysis
Biological activity variabilityUse isogenic cell lines

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(1-acetylpyrrolidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-6-2-3-10(13)9-4-5-11(15)12-7-9/h4-5,7,10H,2-3,6H2,1H3,(H,12,15)

InChI Key

FJYYOTIXVMGBJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CNC(=O)C=C2

Origin of Product

United States

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